molecular formula C9H10N2O2 B15199862 (4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B15199862
M. Wt: 178.19 g/mol
InChI Key: DNVFUAUPRJIVCC-UHFFFAOYSA-N
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Description

(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a methanol group at the 3-position and a methoxy group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-3-nitropyridine with hydrazine hydrate to form the pyrazolo[1,5-a]pyridine core. This intermediate is then reduced to the corresponding amine, which is subsequently converted to the methanol derivative through a series of steps involving protection and deprotection of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyridine: A core structure shared with (4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol, but without the methoxy and methanol groups.

    Pyrazolo[3,4-b]pyridine: A similar heterocyclic compound with a different arrangement of nitrogen atoms in the ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional ring structures.

Uniqueness

This compound is unique due to the presence of both methoxy and methanol groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets compared to other similar compounds.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H10N2O2/c1-13-8-3-2-4-11-9(8)7(6-12)5-10-11/h2-5,12H,6H2,1H3

InChI Key

DNVFUAUPRJIVCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CN2C1=C(C=N2)CO

Origin of Product

United States

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